N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide
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Overview
Description
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is a chemical compound that belongs to the class of azetidine derivatives. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and utility in synthetic chemistry. The presence of the sulfonamide group in this compound adds to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced by reacting the azetidine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its sulfonamide group, which is known for its antibacterial and anti-inflammatory properties.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets in the body. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can lead to various pharmacological effects, such as antibacterial activity by inhibiting bacterial enzymes involved in folate synthesis .
Comparison with Similar Compounds
Similar Compounds
N-(azetidin-3-yl)-benzene-1-sulfonamide: Similar structure but lacks the methyl group on the benzene ring.
N-(azetidin-3-yl)-4-chlorobenzene-1-sulfonamide: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.
N-(azetidin-3-yl)-4-nitrobenzene-1-sulfonamide: Similar structure but has a nitro group instead of a methyl group on the benzene ring.
Uniqueness
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its binding affinity to molecular targets .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-(azetidin-3-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9/h2-5,9,11-12H,6-7H2,1H3 |
InChI Key |
QYQVGVNLYRANBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2 |
Origin of Product |
United States |
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